Phenazopyridine-d5 is a deuterated derivative of phenazopyridine, a compound primarily used as a urinary analgesic. It is indicated for the relief of pain, burning, irritation, and discomfort associated with urinary tract infections and other urinary tract conditions. This compound belongs to the class of organic compounds known as aminopyridines and derivatives, characterized by the presence of an amino group attached to a pyridine ring .
Phenazopyridine-d5 is derived from phenazopyridine, which has been utilized in clinical settings for its analgesic properties. The deuterated version is often used in research applications, particularly in pharmacokinetic studies and metabolic pathway investigations due to its unique isotopic labeling .
The synthesis of phenazopyridine-d5 can be achieved through several methodologies, typically involving the substitution of hydrogen atoms with deuterium. One common approach is the use of deuterated reagents during the synthesis of phenazopyridine. This can include deuterated solvents or catalysts that facilitate the incorporation of deuterium into the molecular structure.
The synthesis usually starts with 2,6-diaminopyridine, which undergoes diazotization followed by coupling with a suitable aromatic compound to form the azo linkage characteristic of phenazopyridine. The incorporation of deuterium can occur at various stages, depending on the synthetic route chosen .
The molecular formula for phenazopyridine-d5 is , indicating that five hydrogen atoms have been replaced by deuterium isotopes. The structural representation includes a pyridine ring substituted with an azo group.
Phenazopyridine-d5 can participate in various chemical reactions similar to its non-deuterated counterpart. These include:
The presence of deuterium alters reaction kinetics and mechanisms slightly due to the kinetic isotope effect. This can be particularly useful in studies aimed at understanding reaction pathways and mechanisms in biological systems .
Phenazopyridine-d5 exerts its analgesic effects primarily through local anesthetic action on the mucosal lining of the urinary tract. It is believed to exert a soothing effect on the urinary tract tissues, thereby alleviating discomfort associated with irritation and inflammation.
The pharmacokinetics of phenazopyridine-d5 are similar to those of phenazopyridine, with absorption occurring in the gastrointestinal tract, followed by hepatic metabolism. The mean maximum concentration (Cmax) and time to reach this concentration (Tmax) are critical parameters that help understand its efficacy and duration of action .
Studies indicate that phenazopyridine-d5 retains similar physical properties to its non-deuterated form but may exhibit altered solubility and stability profiles due to isotopic substitution .
Phenazopyridine-d5 is primarily utilized in research settings:
This compound serves as a valuable tool for researchers investigating urinary tract pharmacology and related therapeutic areas .
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3